4-Methyl-n-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-n-tosylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position and a 4-methylbenzenesulfonyl (tosyl) group at the N-position. The dioxaborolane group serves as a protected boronic acid, enhancing stability for synthetic applications such as Suzuki-Miyaura cross-coupling reactions . Synthetically, it is likely prepared via sequential sulfonylation of a pyridinamine intermediate, followed by boronate ester formation, as evidenced by analogous methodologies .
Properties
Molecular Formula |
C25H29BN2O6S2 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H29BN2O6S2/c1-18-7-11-22(12-8-18)35(29,30)28(36(31,32)23-13-9-19(2)10-14-23)21-15-20(16-27-17-21)26-33-24(3,4)25(5,6)34-26/h7-17H,1-6H3 |
InChI Key |
XPBPPQONXMBKBR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-n-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-n-tosylbenzenesulfonamide typically involves nucleophilic and amidation reactions. . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-n-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-n-tosylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in various biological assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with various biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in the heterocyclic core, substituent positions, and functional groups:
*Calculated based on constituent atomic masses.
Key Differences:
- Heterocyclic Core: Pyridine vs. pyrimidine alters electronic properties and hydrogen-bonding capacity. Pyrimidine derivatives (e.g., ) may exhibit enhanced π-π stacking in biological targets compared to pyridine analogs.
- Substituent Position: The target compound’s dioxaborolane at the pyridine 5-position contrasts with the 2-position in , affecting steric hindrance during cross-coupling .
- Functional Groups: The tosyl group in the target compound increases steric bulk and lipophilicity compared to smaller sulfonamides (e.g., ) or carboxamides (e.g., ).
Physicochemical Properties
- Solubility: The tosyl group in the target compound reduces aqueous solubility compared to methanesulfonamide analogs (e.g., ), impacting formulation in drug development .
- Stability: All dioxaborolane-containing compounds are susceptible to hydrolysis, but steric protection from substituents (e.g., tosyl) may slow degradation .
Biological Activity
4-Methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-N-tosylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H23BN2O4S
- Molecular Weight : 374.26 g/mol
- CAS Number : 1162681-06-2
The compound exhibits biological activity primarily through its interactions with various biological targets. The presence of the dioxaborole moiety is significant as it can participate in boron-mediated reactions and may influence enzyme activity or protein interactions. The sulfonamide group is known for its antibacterial properties, which may contribute to the compound's overall biological efficacy.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide derivatives. The compound's structure suggests potential activity against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
These results indicate that the compound may be effective against common pathogens.
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of similar compounds on cancer cell lines. The dioxaborole component is hypothesized to enhance the selectivity of the compound towards cancer cells while minimizing effects on normal cells. A study reported:
These findings suggest that the compound could be a candidate for further development in cancer therapy.
Case Studies
- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications to the sulfonamide group could significantly enhance antibacterial activity. The tested compound showed promising results against resistant strains of bacteria.
- Cytotoxic Studies : In vitro studies on cancer cell lines revealed that compounds with similar structural motifs exhibited significant cytotoxicity. This suggests that further exploration of the mechanism could lead to new therapeutic agents.
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for compounds in this class, suggesting potential for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
